molecular formula C10H8BrN B1613717 7-Bromonaphthalen-2-amine CAS No. 590417-30-4

7-Bromonaphthalen-2-amine

Cat. No. B1613717
M. Wt: 222.08 g/mol
InChI Key: UBCSLTJTBSFUBF-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-amine, also known as 2-Naphthalenamine,7-bromo-(9CI), is a chemical compound with the molecular formula C10H8BrN . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where one hydrogen atom is replaced by an amino group and another by a bromine atom .


Synthesis Analysis

The synthesis of 7-Bromonaphthalen-2-amine could potentially involve the alkylation and acylation of amines . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .


Molecular Structure Analysis

The molecular structure of 7-Bromonaphthalen-2-amine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, with an amino group (NH2) and a bromine atom (Br) attached to it . The molecular weight of this compound is 222.08 .


Chemical Reactions Analysis

Amines, such as 7-Bromonaphthalen-2-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The boiling point of 7-Bromonaphthalen-2-amine is predicted to be 364.4±15.0 °C and its density is predicted to be 1.563±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be around 3 .

Scientific Research Applications

DNA-Binding Fluorophores

7-Bromonaphthalen-2-amine derivatives, such as 2-amino-6-bromonaphthalenes, have been utilized in the synthesis of DNA-binding fluorophores. These compounds, through a Bucherer reaction, play a role in the modification of tertiary aminonaphthalene cores, which are components of biocompatible chromophores like DANPY. Such chromophores are effective for staining a variety of cellular targets, making them useful in cellular imaging and DNA-based biophotonics applications (Kingsbury et al., 2019).

Phosphorescent Sensors

Derivatives of bromonaphthalene, including those with tertiary amine groups, show phosphorescence controlled by pH levels in aqueous solutions. Such properties make them applicable in the development of phosphorescent sensors, especially for proton monitoring. The use of cyclodextrins can enhance emissions in some cases, indicating their potential in analytical chemistry and environmental monitoring (Bissell & Silva, 1991).

Photo-Dissociation Studies

Research on the dissociation of bromonaphthalene molecular ions, such as 1-bromonaphthalene and 2-bromonaphthalene, has been conducted using time-resolved photo-dissociation and photoionization mass spectrometry. These studies are significant in the field of physical chemistry, particularly in understanding the heat of formation of naphthyl ions and the behavior of these ions under various conditions (Gotkis et al., 1993).

Amination Reactions

7-Bromonaphthalen-2-amine is used in various amination reactions, which are crucial in organic synthesis. These reactions include palladium-catalyzed amination and copper-catalyzed amination under microwave or ambient conditions, facilitating the production of aminonaphthalenes and other related compounds. These methods are important for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Anderson et al., 2010), (Wang et al., 2003).

Safety And Hazards

While specific safety and hazard information for 7-Bromonaphthalen-2-amine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

7-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCSLTJTBSFUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623718
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromonaphthalen-2-amine

CAS RN

590417-30-4
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in the aforementioned reference [L. C. Anderson et al., Journal of the American Chemical Society (J. Am. Chem. Soc.), vol. 65, p.241, 1943], 2-bromo-7-hydroxynaphthalene (2.23 g, MAYB) was added with 30% aqueous ammonia (30 ml) and ammonium sulfite monohydrate (2.69 g, WAKO) and stirred in a shield tube at 150° C. for 27 hours. The reaction mixture was added with ethyl acetate (90 ml) for extraction and then added with 1 N aqueous hydrochloric acid (1.5 l). The aqueous layer was separated, washed with ethyl acetate, then neutralized by adding 5 N aqueous sodium hydroxide (300 ml) under ice cooling and extracted with ethyl acetate again. The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate 26, 1.00 g).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Liang, E Tran, X Du, J Dong, H Sudholz… - Nature …, 2023 - nature.com
The inhibition of protein tyrosine phosphatases 1B (PTP1B) and N2 (PTPN2) has emerged as an exciting approach for bolstering T cell anti-tumor immunity. ABBV-CLS-484 is a PTP1B/…
Number of citations: 3 www.nature.com
I Piskun - 2020 - search.proquest.com
… N-benzyl-7-bromonaphthalen-2-amine (88): A 20 mL pressure tube is charged with, in this par- ticular order, a stirbar, 7-bromonaphth-2-ol 84, (2.0 g, 8.9 mmol), NaHSO3 (4.63g, 44.5 …
Number of citations: 0 search.proquest.com

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